![molecular formula C16H14ClN3O B2976530 1-(5-chloro-2-methylphenyl)-3-(1H-indol-3-yl)urea CAS No. 899990-11-5](/img/structure/B2976530.png)
1-(5-chloro-2-methylphenyl)-3-(1H-indol-3-yl)urea
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Description
1-(5-chloro-2-methylphenyl)-3-(1H-indol-3-yl)urea, also known as SU5402, is a small molecule inhibitor that has been widely used in scientific research. It was first synthesized in the late 1990s and has since been used in a variety of applications, including cancer research and developmental biology.
Scientific Research Applications
Pharmaceutical Industry
Urea derivatives are crucial in the synthesis of novel bioactive heterocyclic molecules and are inherent to numerous bioactive compounds, including a variety of clinically approved therapies .
Polymer Industry
Urea derivatives can be used in polymer synthesis, potentially as monomers or cross-linking agents due to their functional groups .
Dyes and Pigments
In the production of dyes, urea derivatives may serve as intermediates or as components that enhance color properties .
Agriculture
Urea derivatives could be used in agricultural applications, possibly as fertilizers or in the synthesis of pesticides and herbicides .
Medicinal Chemistry
They play a significant role in drug design, helping to establish key drug-target interactions and fine-tune crucial drug-like properties .
Non-linear Optical Materials
Certain urea crystals have been highlighted for their improved non-linear optical properties, which could be applied in photonics and laser technology .
properties
IUPAC Name |
1-(5-chloro-2-methylphenyl)-3-(1H-indol-3-yl)urea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14ClN3O/c1-10-6-7-11(17)8-14(10)19-16(21)20-15-9-18-13-5-3-2-4-12(13)15/h2-9,18H,1H3,(H2,19,20,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UJRDAFCGJMWJEH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)Cl)NC(=O)NC2=CNC3=CC=CC=C32 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14ClN3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.75 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(5-chloro-2-methylphenyl)-3-(1H-indol-3-yl)urea |
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